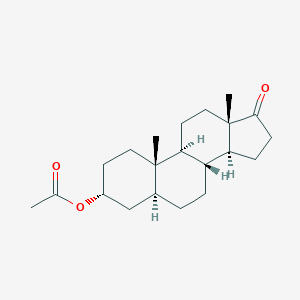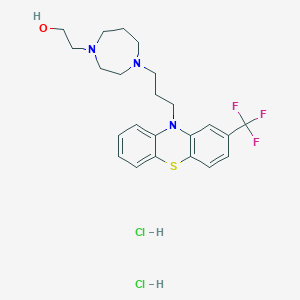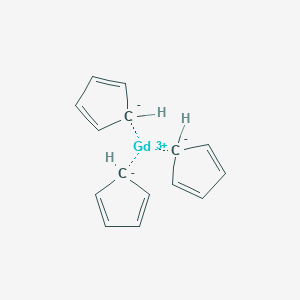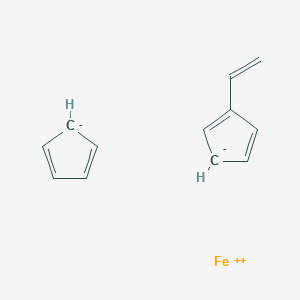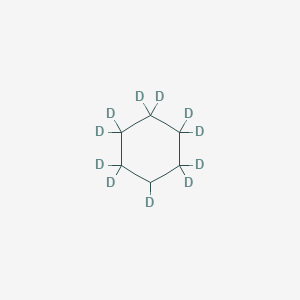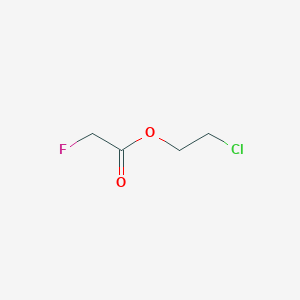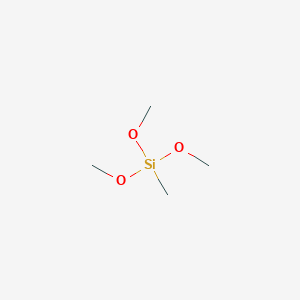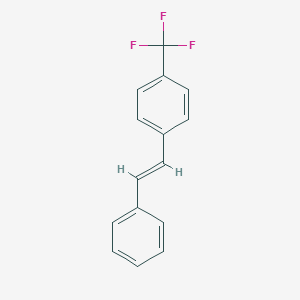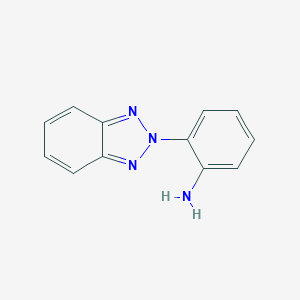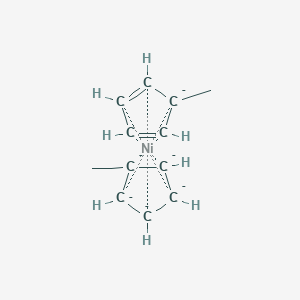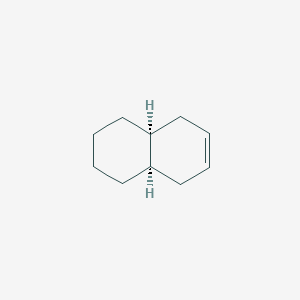
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene, commonly known as octahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry.
Mecanismo De Acción
Octahydronaphthalene is a non-polar molecule that interacts with non-polar molecules through van der Waals forces. It has a low toxicity and is not known to have any significant biological activity.
Efectos Bioquímicos Y Fisiológicos
Octahydronaphthalene has no known biochemical or physiological effects on humans. However, it has been shown to have insecticidal properties and is used as a fumigant to control pests in stored grains and other agricultural products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of octahydronaphthalene is its low toxicity and high stability, which makes it an ideal solvent for many chemical reactions. However, its non-polar nature can also limit its solubility in polar solvents, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and application of octahydronaphthalene. One potential area of interest is its use as a starting material for the synthesis of new compounds with potential pharmaceutical applications. Another area of interest is its potential use as a green solvent in chemical reactions, as it is non-toxic and biodegradable. Further research is needed to explore these and other potential applications of octahydronaphthalene.
Conclusion
In conclusion, octahydronaphthalene is a cyclic hydrocarbon that has a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It is synthesized through several methods, with the hydrogenation of naphthalene being the most commonly used. While it has no known biochemical or physiological effects on humans, it has insecticidal properties and is used as a fumigant to control pests. Octahydronaphthalene has several advantages and limitations for lab experiments, and there are several potential future directions for its research and application.
Métodos De Síntesis
Octahydronaphthalene can be synthesized through several methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most commonly used method is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst such as nickel or platinum.
Aplicaciones Científicas De Investigación
Octahydronaphthalene has been extensively studied for its potential applications in various fields, including the chemical, pharmaceutical, and agricultural industries. It is used as a solvent, a starting material for the synthesis of other compounds, and as a fragrance in perfumes and cosmetics.
Propiedades
Número CAS |
1123-77-9 |
|---|---|
Nombre del producto |
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(4aS,8aR)-1,2,3,4,4a,5,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,9-10H,3-8H2/t9-,10+ |
Clave InChI |
XLOVPKCQAPHUKK-AOOOYVTPSA-N |
SMILES isomérico |
C1CC[C@H]2CC=CC[C@H]2C1 |
SMILES |
C1CCC2CC=CCC2C1 |
SMILES canónico |
C1CCC2CC=CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




